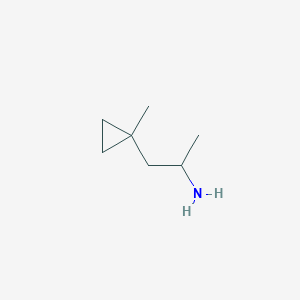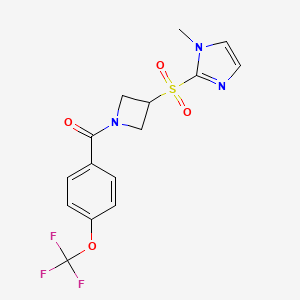
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, also known as DCPIB, is a small organic molecule that has been studied for its various applications in scientific research. This compound is a potent inhibitor of volume-regulated anion channels (VRACs) and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide has been widely used in scientific research for its ability to inhibit VRACs. VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been implicated in various diseases, including cancer, epilepsy, and ischemia. This compound has been shown to be a potent inhibitor of VRACs and has been used to study their physiological and pathological roles. Additionally, this compound has been used as a tool to investigate the role of VRACs in various cellular processes, including cell migration, proliferation, and apoptosis.
Mécanisme D'action
The mechanism of action of 2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide involves its binding to the VRACs and blocking their ion conductance. This compound has been shown to bind to the channel pore-forming subunit, LRRC8A, and inhibit the channel activity. This inhibition results in the reduction of cell volume regulation and has been shown to have various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell migration, proliferation, and apoptosis. This compound has also been shown to have an anti-inflammatory effect and has been used to study the role of VRACs in inflammation. Additionally, this compound has been shown to have an effect on neuronal excitability and has been used to study the role of VRACs in epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for VRACs. This compound has also been shown to be stable and easy to handle, making it a useful tool for studying VRACs. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on 2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, including the investigation of its role in cancer, epilepsy, and ischemia. Additionally, the development of more selective VRAC inhibitors could lead to the identification of new therapeutic targets for various diseases. The development of this compound derivatives with improved pharmacokinetic properties could also lead to the development of new drugs for the treatment of diseases associated with VRAC dysfunction.
Conclusion:
In conclusion, this compound is a small organic molecule that has been studied for its various applications in scientific research. The synthesis of this compound has been optimized to yield high purity and high yield of the compound. This compound has been shown to be a potent inhibitor of VRACs and has been used to study their physiological and pathological roles. This compound has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including the investigation of its role in various diseases and the development of new VRAC inhibitors.
Méthodes De Synthèse
The synthesis of 2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2,4-dichloro-6,8-dimethoxychromene-3-carboxylic acid, which is then converted to 2,4-dichloro-6,8-dimethoxychromene-3-carboxamide. Finally, this intermediate is reacted with 4-aminobenzamide to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
2-(4-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-5-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-8(2-4-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDPUURPCIUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2791571.png)


![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)





